REACTION_CXSMILES
|
[F:1][C:2]([F:8])([F:7])[S:3]([OH:6])(=[O:5])=[O:4].[OH-].[Na+:10]>O>[F:1][C:2]([F:8])([F:7])[S:3]([O-:6])(=[O:5])=[O:4].[Na+:10] |f:1.2,4.5|
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Name
|
|
Quantity
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17.5 g
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Type
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reactant
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Smiles
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FC(S(=O)(=O)O)(F)F
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)O)(F)F
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Name
|
|
Quantity
|
30 mL
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Type
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solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solution was transferred to a rotary evaporator
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Type
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CUSTOM
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Details
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evaporated to dryness
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Type
|
CUSTOM
|
Details
|
placed under a vacuum overnight (20.2 g)
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Duration
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8 (± 8) h
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Type
|
CUSTOM
|
Details
|
The sample was collected
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Type
|
CUSTOM
|
Details
|
ground to a fine powder in mortar and pestle and dried to a constant weight (19.18 g)
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Name
|
|
Type
|
|
Smiles
|
FC(S(=O)(=O)[O-])(F)F.[Na+]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |